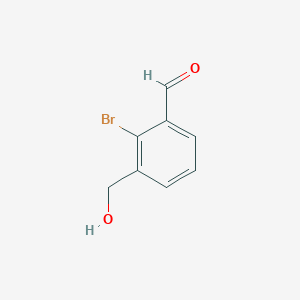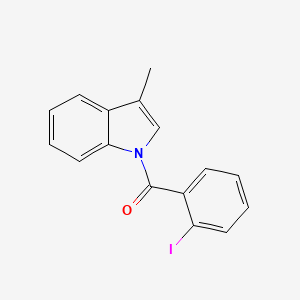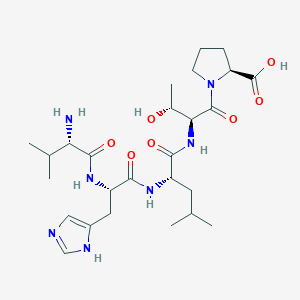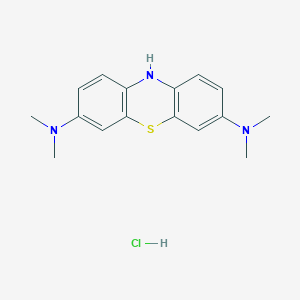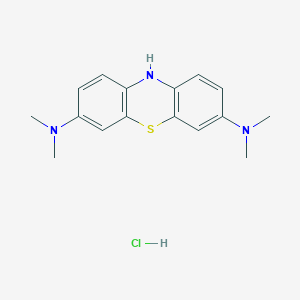
2-isopropyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-isopropyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one is a chemical compound that belongs to the class of isothiazolones. Isothiazolones are known for their antimicrobial properties and are widely used as preservatives in various industrial and consumer products. This compound, in particular, has gained attention due to its effectiveness in inhibiting the growth of bacteria and fungi.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one typically involves the reaction of 5-chloro-2-isothiazolin-3-one with isopropyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed into the system. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and controlled to optimize yield and purity. The final product is then purified using techniques such as distillation or crystallization to remove any impurities.
化学反応の分析
Types of Reactions
2-isopropyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Various substituted isothiazolones depending on the nucleophile used.
科学的研究の応用
2-isopropyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential therapeutic applications, including its use as an antifungal and antibacterial agent.
Industry: Used as a preservative in various products, including paints, adhesives, and personal care products, to prevent microbial growth.
作用機序
The antimicrobial activity of 2-isopropyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one is primarily due to its ability to disrupt the cell membranes of bacteria and fungi. The compound interacts with the thiol groups of proteins and enzymes, leading to the inactivation of essential cellular functions. This results in the inhibition of microbial growth and ultimately cell death.
類似化合物との比較
Similar Compounds
5-chloro-2-methyl-4-isothiazolin-3-one: Another isothiazolone compound with similar antimicrobial properties.
2-methyl-4-isothiazolin-3-one: Known for its use as a preservative in various industrial applications.
1,2-benzisothiazolin-3-one: Widely used as a biocide in industrial and consumer products.
Uniqueness
2-isopropyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one is unique due to its specific substitution pattern, which enhances its antimicrobial efficacy compared to other isothiazolones. The presence of the isopropyl group and the dioxo functionality contributes to its stability and effectiveness as a preservative.
特性
分子式 |
C6H8ClNO3S |
|---|---|
分子量 |
209.65 g/mol |
IUPAC名 |
5-chloro-1,1-dioxo-2-propan-2-yl-1,2-thiazol-3-one |
InChI |
InChI=1S/C6H8ClNO3S/c1-4(2)8-6(9)3-5(7)12(8,10)11/h3-4H,1-2H3 |
InChIキー |
STYSQTJWGBONHU-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C(=O)C=C(S1(=O)=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Urea, N-(2,4-difluorophenyl)-N'-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12338971.png)
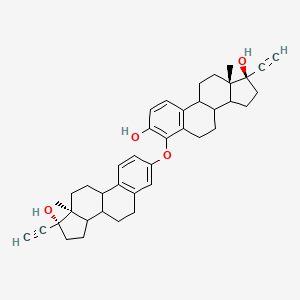

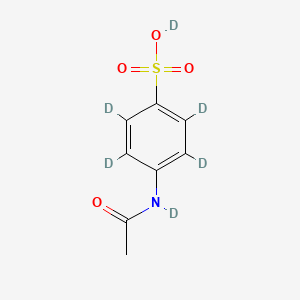
![Cyclohexanecarboxamide, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12338998.png)
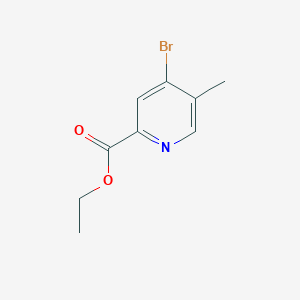

![3a,7-Dihydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B12339016.png)
![1-[(Isocyanomethyl)sulfonyl]butane](/img/structure/B12339018.png)
